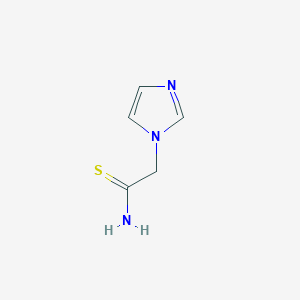

1H-Imidazole-1-ethanethioamide

Description

Structure

3D Structure

Properties

CAS No. |

648427-45-6 |

|---|---|

Molecular Formula |

C5H7N3S |

Molecular Weight |

141.20 g/mol |

IUPAC Name |

2-imidazol-1-ylethanethioamide |

InChI |

InChI=1S/C5H7N3S/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9) |

InChI Key |

JJVGMDHGOBFPSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1h Imidazole 1 Ethanethioamide

Retrosynthetic Analysis and Key Precursor Chemistry

A retrosynthetic analysis of 1H-Imidazole-1-ethanethioamide reveals two primary disconnections. The first logical disconnection is at the C-N bond linking the ethanethioamide group to the imidazole (B134444) ring. This suggests that the final step could be the alkylation of an imidazole precursor with a suitable ethanethioamide synthon, or conversely, the formation of the thioamide on an imidazole-ethylamine precursor.

Established and Emerging Synthesis Approaches to the Imidazole Core

The construction of the imidazole ring is a cornerstone of heterocyclic chemistry, with a rich history of established methods and a continuous drive for innovation.

Multicomponent Reaction Strategies for Imidazole Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. researchgate.net For imidazole synthesis, several named reactions are prominent:

Debus-Radziszewski Imidazole Synthesis: This classic MCR involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form substituted imidazoles. wikipedia.org This method is commercially significant for the production of various imidazole derivatives. wikipedia.org

Van Leusen Imidazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an imine generated in situ from an aldehyde and an amine. mdpi.com This approach is known for its mild reaction conditions and broad substrate scope. mdpi.com

Other MCRs: A variety of other MCRs have been developed for imidazole synthesis, often employing different catalysts and starting materials to achieve diverse substitution patterns. acs.orgorganic-chemistry.org For instance, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org

| Multicomponent Reaction | Key Reactants | Advantages |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Commercially viable, good yields |

| Van Leusen Synthesis | Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC) | Mild conditions, wide substrate scope |

| Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Amine, Ammonium Acetate | Access to trisubstituted imidazoles |

Cyclization Pathways for Imidazole Synthesis

Cyclization reactions provide another major avenue for constructing the imidazole ring. These methods typically involve the formation of one or two bonds to close the heterocyclic ring.

From α-Haloketones and Amidines: A common and reliable method involves the condensation of an α-haloketone with an amidine. The reaction proceeds via initial N-alkylation of the amidine followed by intramolecular cyclization and dehydration.

From α-Amino Ketones or Aldehydes: Cyclization of α-amino ketones or aldehydes with a source of the C2-N3 fragment of the imidazole, such as formamide, can lead to the formation of the imidazole ring. nih.gov

Metal-Catalyzed Cyclizations: Modern synthetic methods increasingly utilize transition metal catalysts to facilitate imidazole formation. For example, copper salts can catalyze the cyclization of terminal alkynes and amidines to produce 1,2,4-trisubstituted imidazoles. chim.it Nickel-catalyzed cyclization of amido-nitriles has also been reported to form disubstituted imidazoles. mdpi.com

Formation and Functionalization of the Ethanethioamide Moiety

The ethanethioamide side chain is the other critical component of this compound. Its synthesis and attachment to the imidazole core can be achieved through various chemical transformations.

Thioamide Group Installation and Modification Reactions

The thioamide functional group can be introduced through several methods:

Thionation of Amides: The most common method for synthesizing thioamides is the thionation of the corresponding amide using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.org This is a well-established and generally high-yielding reaction.

From Nitriles: Nitriles can be converted to thioamides by reaction with hydrogen sulfide (B99878) or other sulfur sources. wikipedia.orgorganic-chemistry.org

Multicomponent Reactions: Three-component reactions involving an aldehyde, an amine, and elemental sulfur (the Willgerodt-Kindler reaction) can directly produce thioamides. wikipedia.orgorganic-chemistry.org Other variations include the reaction of chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org

| Thioamide Synthesis Method | Key Reagents | Key Features |

| Thionation of Amides | Phosphorus pentasulfide, Lawesson's reagent | High-yielding, widely applicable |

| From Nitriles | Hydrogen sulfide | Direct conversion from nitriles |

| Willgerodt-Kindler Reaction | Aldehyde, Amine, Elemental Sulfur | Three-component, atom-economical |

Linker Elongation and Derivatization Approaches

The "ethane" part of the ethanethioamide moiety acts as a two-carbon linker. This linker can be introduced in several ways:

Alkylation of Imidazole: The imidazole nitrogen can be alkylated with a two-carbon electrophile that already contains or can be converted to the thioamide group. For example, reacting the sodium salt of imidazole with 2-chloroethanethioamide.

Functionalization of an Imidazole-Ethanol Precursor: An alternative strategy involves starting with 1H-imidazole-1-ethanol. The hydroxyl group can be converted to a leaving group (e.g., a tosylate or halide) and then displaced by a sulfur nucleophile, followed by functional group manipulations to form the thioamide.

Functionalization of an Imidazole-Acetonitrile Precursor: 1H-Imidazole-1-acetonitrile can be a versatile intermediate. The nitrile group can be reduced to an amine and then converted to the thioamide, or directly converted to the thioamide using a suitable sulfurating agent.

The synthesis of this compound is a multifaceted process that draws upon a wide range of synthetic organic chemistry principles. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific substitution patterns on the imidazole ring. The modular nature of the synthesis, allowing for the separate construction of the imidazole core and the ethanethioamide side chain, provides significant flexibility for the creation of this and related compounds.

Catalytic Systems and Promoters in this compound Synthesis

The synthesis of thioamides from their corresponding amides or via multi-component reactions can be facilitated by a variety of catalytic systems and promoters. For the hypothetical synthesis of this compound, catalysts that are effective for the thionation of amides or in one-pot syntheses involving an amine, a carbonyl compound (or its equivalent), and a sulfur source would be relevant.

One of the most common methods for synthesizing thioamides is the Willgerodt-Kindler reaction, which involves the reaction of a ketone or aldehyde, an amine, and elemental sulfur. rsc.org While often performed at high temperatures, catalytic variants can promote the reaction under milder conditions. For the synthesis of N-heterocyclic thioamides, transition-metal-free approaches have been developed. For instance, a one-pot, three-component reaction of chlorohydrocarbons, amides, and elemental sulfur in the presence of sodium hydroxide (B78521) has been reported for the synthesis of various thioamides. chemistryviews.org This method avoids the use of transition metal catalysts which can be problematic to remove from the final product. chemistryviews.org

Copper catalysts have also been employed in the synthesis of thioamides and other N-heterocycles. ethz.ch For instance, copper(II) chloride has been used to catalyze the synthesis of thioamide-containing peptides with high enantiomeric purity. researchgate.net Given the coordinating ability of the imidazole nitrogen, copper-based catalysts could play a significant role in activating the substrates for the synthesis of this compound.

The choice of catalyst can be critical in achieving high yields and selectivity. Below is a table summarizing potential catalytic systems applicable to thioamide synthesis, which could be investigated for the preparation of this compound.

| Catalyst/Promoter | Reaction Type | Potential Advantages |

| Deep Eutectic Solvents (DES) | Three-component condensation | Acts as both a green solvent and a non-toxic catalyst, allowing for lower reaction temperatures and easy recovery and reusability. rsc.org |

| NaOH | Three-component reaction from chlorohydrocarbons | Transition-metal-free, avoids residual metal in the product. chemistryviews.org |

| CuCl₂ | Thioamide synthesis from imines | Essential for preserving chirality in certain substrates, leading to high enantioselectivity. researchgate.net |

| Supported Metal Catalysts | Various N-heterocycle syntheses | Heterogeneous catalysts that can be easily separated from the reaction mixture and potentially recycled, aligning with green chemistry principles. mdpi.com |

It is important to note that the optimal catalytic system for the synthesis of this compound would need to be determined experimentally. The reactivity of the imidazole ring and the stability of the target thioamide under various reaction conditions would be key factors to consider.

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. For the synthesis of this compound, several sustainable strategies can be envisioned based on general advancements in thioamide synthesis.

A key principle of green chemistry is the use of environmentally benign solvents. Water has been shown to mediate the synthesis of thioamides without the need for added energy, additives, or catalysts. organic-chemistry.orgorganic-chemistry.org This approach is highly desirable as it minimizes the use of volatile organic compounds (VOCs). Deep eutectic solvents (DESs) represent another class of green solvents that have been successfully used for thioamide synthesis. rsc.org These solvents are often biodegradable, non-toxic, and can be recycled, making them a sustainable alternative to traditional organic solvents. rsc.org

Atom economy is another crucial aspect of green chemistry. Multi-component reactions, such as the Willgerodt-Kindler reaction, are inherently more atom-economical as they combine multiple starting materials into a single product in one step, reducing the number of synthetic steps and the amount of waste generated. rsc.orgresearchgate.net The use of elemental sulfur as the sulfur source is also advantageous from a green chemistry perspective, as it is an abundant and relatively non-toxic reagent. chemistryviews.org

Furthermore, the development of catalyst-free and solvent-free reaction conditions aligns with the goals of sustainable synthesis. Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. ekb.eg

The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Synthetic Approach | Specifics and Advantages |

| Use of Green Solvents | Reaction in water or Deep Eutectic Solvents (DES) | Avoids volatile organic compounds; DES can also act as a catalyst and be recycled. rsc.orgorganic-chemistry.org |

| Atom Economy | Three-component reactions (e.g., Willgerodt-Kindler) | Combines multiple reactants in a single step, minimizing waste. rsc.org |

| Use of Safer Reagents | Elemental sulfur as the sulfur source | Abundant, low toxicity, and environmentally friendly. chemistryviews.org |

| Energy Efficiency | Microwave-assisted synthesis | Can lead to shorter reaction times and reduced energy consumption. ekb.eg |

| Catalyst-free and Solvent-free Conditions | Thermal reactions without solvent or catalyst | Simplifies purification and reduces environmental impact. |

A plausible "green" synthetic route to this compound could involve a one-pot, three-component reaction of 1-(1H-imidazol-1-yl)ethan-1-amine, an appropriate carbonyl compound, and elemental sulfur in a deep eutectic solvent under mild heating. The synthesis of the precursor amine, 1-(1H-imidazol-1-yl)ethan-1-amine, could potentially be achieved from imidazole and a suitable starting material, although specific literature for this exact compound is scarce. A related compound, 2-(1H-imidazol-1-yl)ethanamine, has been synthesized from imidazole and 2-chloroethylamine (B1212225) hydrochloride. chemicalbook.comchemicalbook.com The principles of this synthesis could potentially be adapted.

Advanced Spectroscopic and Structural Elucidation of 1h Imidazole 1 Ethanethioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 1H-Imidazole-1-ethanethioamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The imidazole (B134444) ring protons typically appear in the aromatic region of the spectrum. The proton at the C2 position is the most deshielded due to the influence of two adjacent nitrogen atoms, appearing as a singlet. The protons at the C4 and C5 positions appear as distinct signals, often as apparent triplets or doublets of doublets due to mutual coupling and coupling to other nuclei. rsc.org

The ethyl linker protons give rise to two characteristic triplets. The methylene group attached to the imidazole nitrogen (N-CH₂) is deshielded and appears further downfield compared to the methylene group adjacent to the thioamide moiety (CH₂-CS). The integration of these signals confirms the presence of two protons in each methylene group. The protons of the primary thioamide (-NH₂) are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum. Their chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.5 (broad s) | Singlet (broad) | - | NH₂ (Thioamide) |

| ~8.8 (broad s) | Singlet (broad) | - | NH₂ (Thioamide) |

| ~7.80 | Singlet | - | H-2 (Imidazole) |

| ~7.25 | Triplet | ~1.3 | H-5 (Imidazole) |

| ~7.10 | Triplet | ~1.3 | H-4 (Imidazole) |

| ~4.40 | Triplet | ~6.5 | N-CH₂ |

| ~3.30 | Triplet | ~6.5 | CH₂-CS |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. A key feature in the spectrum is the signal for the thioamide carbon (C=S), which is significantly deshielded and appears at the far downfield end of the spectrum, typically in the range of 195-210 ppm. rsc.org

The three carbon atoms of the imidazole ring resonate in the aromatic region. researchgate.net The C2 carbon, situated between two nitrogen atoms, is the most downfield of the ring carbons. The C4 and C5 carbons appear at slightly higher fields. The two methylene carbons of the ethyl bridge are observed in the aliphatic region of the spectrum, with the carbon atom bonded to the imidazole nitrogen (N-CH₂) appearing at a lower field than the one adjacent to the thioamide group (CH₂-CS).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~202.0 | C=S (Thioamide) |

| ~137.0 | C-2 (Imidazole) |

| ~129.5 | C-4 (Imidazole) |

| ~119.0 | C-5 (Imidazole) |

| ~49.0 | N-CH₂ |

| ~35.0 | CH₂-CS |

To confirm the assignments from 1D NMR and establish the connectivity between different parts of the molecule, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a strong cross-peak is observed between the two methylene signals of the ethyl linker, confirming their adjacent positions. Weaker correlations can also be seen between the H-4 and H-5 protons of the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. The HSQC spectrum for this molecule would show correlations between the H-2, H-4, and H-5 signals and their corresponding C-2, C-4, and C-5 carbon signals. Similarly, it would link the proton signals of the N-CH₂ and CH₂-CS groups to their respective carbon signals, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular structure. Key expected correlations for this compound include:

Correlations from the N-CH₂ protons to the C-2 and C-5 carbons of the imidazole ring, confirming the point of attachment.

Correlations from the CH₂-CS protons to the thioamide carbon (C=S) and the N-CH₂ carbon.

Correlations from the H-2 proton to the C-4 and C-5 carbons, and vice versa, confirming the ring structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum displays several characteristic bands that confirm the key structural features of the molecule.

The N-H stretching vibrations of the primary thioamide group (-NH₂) are expected to appear as two distinct bands in the 3300-3100 cm⁻¹ region. The C-H stretching vibrations of the imidazole ring (aromatic C-H) typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.

The region between 1650 cm⁻¹ and 1400 cm⁻¹ is characteristic of the imidazole ring, containing C=C and C=N stretching vibrations. A key absorption band is that of the C=S (thiocarbonyl) group, which is typically found in the region of 1250-1020 cm⁻¹, although its position and intensity can be variable.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3280, 3150 | N-H Stretch | Primary Thioamide (-NH₂) |

| 3110 | C-H Stretch | Imidazole Ring |

| 2950, 2880 | C-H Stretch | Ethyl Group (-CH₂) |

| 1620 | N-H Bend | Primary Thioamide (-NH₂) |

| 1540, 1480 | C=N, C=C Stretch | Imidazole Ring |

| ~1100 | C=S Stretch | Thioamide |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn allows for the confirmation of its elemental composition. Using a technique like electrospray ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺.

The calculated exact mass for the [M+H]⁺ ion of this compound (C₅H₉N₃S) provides a highly accurate means of formula confirmation.

Fragmentation analysis (MS/MS) of the parent ion reveals characteristic fragmentation patterns that further support the proposed structure. Plausible fragmentation pathways would include the cleavage of the ethyl chain and the loss of the thioamide group or parts thereof, leading to stable imidazolium-containing fragments.

Table 4: HRMS Data for this compound

| Ion Formula | Calculated m/z | Observed m/z | Assignment |

| [C₅H₈N₃S]⁺ | 142.0484 | (Hypothetical) 142.0481 | [M+H]⁺ |

X-ray Crystallography for Single-Crystal Structure Determination

While solution-state techniques provide invaluable data on connectivity, single-crystal X-ray crystallography offers the definitive, unambiguous solid-state structure of a molecule, providing precise bond lengths, bond angles, and information on intermolecular interactions.

A hypothetical single-crystal X-ray diffraction analysis of this compound would be expected to yield a structure confirming the planar nature of the imidazole ring and the connectivity established by NMR. The analysis would reveal the precise bond lengths of the C=S double bond and the C-N bonds within the thioamide group.

Furthermore, the crystal packing would likely be dominated by intermolecular hydrogen bonds. The N-H protons of the thioamide group are excellent hydrogen bond donors, and they would be expected to form strong hydrogen bonds with the sulfur atom of a neighboring molecule or the un-substituted nitrogen atom (N3) of the imidazole ring, leading to the formation of extended supramolecular architectures.

Table 5: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₅H₈N₃S |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.0 |

| Volume (ų) | 845 |

| Z | 4 |

| Key Intermolecular Interaction | N-H···S Hydrogen Bonding |

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Visible spectroscopy is a pivotal analytical technique for elucidating the electronic transitions and chromophoric characteristics of molecules. In the case of this compound, the UV-Visible spectrum is primarily influenced by the electronic structure of the imidazole ring and the ethanethioamide group. The interaction between these two moieties dictates the molecule's absorption of ultraviolet and visible light, providing insights into its electronic properties.

The principal chromophores in this compound are the imidazole ring and the thioamide functional group (-C(S)NH-). The imidazole ring, an aromatic heterocycle, possesses a π-electron system that gives rise to characteristic π→π* transitions. These transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed in the ultraviolet region. For the parent imidazole molecule, a characteristic absorption peak is observed near 209 nm. mdpi.com

The thioamide group is another significant chromophore within the molecule. It is known to exhibit two characteristic electronic transitions: a lower-energy, lower-intensity n→π* transition and a higher-energy, higher-intensity π→π* transition. scispace.com The n→π* transition involves the excitation of a non-bonding electron from the sulfur atom to a π* antibonding orbital of the C=S bond. The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the thioamide group. scispace.com

The conjugation of the imidazole ring with the ethanethioamide group is expected to influence the positions and intensities of these absorption bands. Generally, increased conjugation leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. scispace.com This is due to the delocalization of π-electrons over a larger system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The solvent environment can also play a crucial role in the UV-Visible spectrum of this compound. The n→π* transitions of thioamides are particularly sensitive to solvent polarity, often exhibiting a hypsochromic (blue) shift with increasing solvent polarity. scispace.com This is because polar solvents can stabilize the non-bonding electrons on the sulfur atom through hydrogen bonding, thereby increasing the energy required for the n→π* transition. Conversely, π→π* transitions may show either a bathochromic or hypsochromic shift depending on the relative stabilization of the ground and excited states by the solvent. scispace.com

| Chromophore/Transition | Expected Wavelength Range (nm) | Transition Type | Expected Intensity |

| Imidazole Ring | ~200-220 | π→π | High |

| Thioamide Group | ~300-400 | n→π | Low |

| Thioamide Group | ~250-300 | π→π* | High |

Reactivity and Mechanistic Investigations of 1h Imidazole 1 Ethanethioamide

Reactivity Profile of the Imidazole (B134444) Heterocycle

The imidazole ring in 1H-Imidazole-1-ethanethioamide is an aromatic system containing two nitrogen atoms, which significantly influences its reactivity. One nitrogen atom is of the pyrrole (B145914) type, contributing its lone pair to the aromatic sextet, while the other is of the pyridine (B92270) type, with its lone pair in an sp² orbital in the plane of the ring. This electronic arrangement makes the imidazole ring susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

The imidazole ring is generally activated towards electrophilic aromatic substitution due to its electron-rich nature. However, the N-ethanethioamide substituent at the N-1 position is expected to have an electron-withdrawing effect, which can deactivate the ring towards electrophilic attack compared to unsubstituted imidazole. This deactivation arises from the delocalization of the nitrogen's lone pair into the thio-carbonyl group.

Electrophilic substitution on the imidazole ring typically occurs at the C-4 or C-5 positions, as attack at the C-2 position leads to a less stable cationic intermediate. The presence of the N-1 substituent directs incoming electrophiles to these positions. Common electrophilic aromatic substitution reactions for imidazoles include nitration, halogenation, and sulfonation.

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-nitro-1H-imidazole-1-ethanethioamide and 5-nitro-1H-imidazole-1-ethanethioamide |

| Bromination | Br₂ in a suitable solvent | 4-bromo-1H-imidazole-1-ethanethioamide, 5-bromo-1H-imidazole-1-ethanethioamide, or polybrominated products |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic Addition and Substitution Pathways of the Imidazole Moiety

While less common than electrophilic substitution, nucleophilic attack on the imidazole ring can occur, particularly if the ring is activated by strongly electron-withdrawing groups. The N-ethanethioamide group, being electron-withdrawing, can facilitate such reactions to some extent. Nucleophilic substitution is most likely to occur at the C-2 position.

Nucleophilic addition reactions can also be observed, especially in the context of conjugate additions to activated double bonds if the imidazole nitrogen acts as a nucleophile.

N-Alkylation and N-Acylation Reactions of the Imidazole Nitrogen Atoms

In this compound, the N-1 position is already substituted. The remaining nitrogen atom (N-3) possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to alkylation and acylation reactions.

N-Alkylation: Reaction with alkyl halides in the presence of a base will lead to the formation of a quaternary imidazolium (B1220033) salt. The rate and success of this reaction will depend on the nature of the alkylating agent and the reaction conditions. Steric hindrance around the N-3 position is minimal in this compound.

N-Acylation: Acylation with acyl halides or anhydrides can also occur at the N-3 position, forming an acylimidazolium species. These species are often highly reactive and can act as acyl transfer agents.

The regioselectivity of these reactions is dictated by the substitution at N-1.

Protonation Equilibria and Acidity/Basicity Studies of the Imidazole Ring

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pyridine-like nitrogen (N-3) is basic and can be protonated to form an imidazolium cation. The pKa of the conjugate acid of imidazole is approximately 7, making it a moderately strong base. However, the electron-withdrawing nature of the N-ethanethioamide group is expected to decrease the basicity of the N-3 nitrogen in this compound, resulting in a lower pKa value for its conjugate acid.

The N-H proton of an unsubstituted imidazole is weakly acidic, with a pKa of about 14.5. In this compound, this proton is replaced by the ethanethioamide group.

| Property | Unsubstituted Imidazole | This compound (Predicted) |

| pKa (conjugate acid) | ~7.0 | < 7.0 |

| Basicity of N-3 | Moderate | Reduced |

Transformations and Chemical Behavior of the Ethanethioamide Group

The ethanethioamide group (-CH₂C(=S)NH₂) is a key determinant of the molecule's reactivity, offering multiple sites for chemical transformations.

Nucleophilic Character of the Thioamide Sulfur and Nitrogen

The thioamide functional group contains two potential nucleophilic centers: the sulfur atom and the nitrogen atom.

Sulfur Nucleophilicity: The sulfur atom of the thioamide group is generally considered to be a good nucleophile. This is due to the polarizability of sulfur and the presence of lone pairs of electrons. It can readily attack a variety of electrophiles, such as alkyl halides and acyl halides, to form thioimidate esters or other sulfur-substituted products. The nucleophilicity of sulfur is generally greater than that of oxygen in the analogous amide.

Nitrogen Nucleophilicity: The nitrogen atom of the primary thioamide also possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is often lower than that of the sulfur atom. The delocalization of the nitrogen lone pair into the C=S bond reduces its availability for nucleophilic attack. Reactions at the nitrogen are possible, particularly with strong electrophiles or under conditions that favor N-acylation or N-alkylation.

The relative nucleophilicity of the sulfur and nitrogen atoms can be influenced by the reaction conditions and the nature of the electrophile. "Hard" electrophiles tend to react at the nitrogen atom, while "soft" electrophiles favor reaction at the sulfur atom.

Cyclization Reactions Involving the Thioamide Functionality (e.g., to thiazoles, amidines)

The thioamide group of this compound is a versatile functional group that serves as a key precursor for the synthesis of various heterocyclic systems, most notably thiazoles and amidines. These transformations leverage the nucleophilicity of the sulfur atom and the reactivity of the adjacent carbon.

Thiazole (B1198619) Formation

The construction of a thiazole ring from a thioamide is a common synthetic strategy. nih.gov One of the most established methods is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. acgpubs.org In the context of this compound, this would involve a reaction with an α-haloaldehyde or α-haloketone. The mechanism proceeds via initial S-alkylation of the thioamide to form a thioimidate intermediate, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.

Recent methodologies have expanded on this principle. For instance, new 1,3-thiazole derivatives have been synthesized through the cyclization of thiosemicarbazones (derived from thiosemicarbazides and ketones) with halogen-bearing acetophenones. nih.gov Another approach involves reacting carbothioamides with hydrazonyl chlorides or chloroacetone, which proceeds through nucleophilic substitution followed by cyclization to afford 1,3-thiazole derivatives in good yields. nih.gov These examples highlight the general reactivity pattern where the thioamide moiety acts as a binucleophile to react with a suitable electrophilic partner to construct the five-membered thiazole ring.

Amidine Synthesis

The thioamide functionality can be readily converted into an amidine. Amidines are structural components in various biologically active molecules and serve as building blocks for other heterocycles like purines and pyrimidines. koreascience.kr A prevalent method for this transformation involves the reaction of the thioamide with an amine in the presence of a thiophilic activating agent, such as mercury(II) chloride (HgCl₂). koreascience.kr

In this reaction, the thioamide is first activated, often through a protective group like a tert-butoxycarbonyl (Boc) group on the nitrogen. koreascience.kr The protected thioamide then reacts with a primary or secondary amine in the presence of HgCl₂ and a base like triethylamine. koreascience.kr The mercury salt facilitates the removal of sulfur, allowing for the formation of the C-N double bond characteristic of the amidine. This method is known for its mild conditions and high yields. koreascience.kr Thioimidates, derived from thioamides, can also serve as precursors for amidine synthesis within a peptide framework. nih.gov

| Reaction Type | Reactant for Thioamide | Key Intermediate | Product |

| Hantzsch Thiazole Synthesis | α-Halocarbonyl | Thioimidate | Substituted Thiazole |

| Amidine Synthesis | Amine + Activating Agent (e.g., HgCl₂) | Activated Thioamide Complex | N-Substituted Amidine |

Redox Chemistry of the Thioamide Group

The thioamide group in this compound is redox-active, primarily at the sulfur atom. This reactivity is crucial in various biological and chemical contexts. Thioamides are considered isosteres of amides but exhibit distinct electronic properties; they are better hydrogen bond donors but poorer acceptors than amides. nih.gov

A significant aspect of thioamide redox chemistry is seen in medicinal applications. For example, the antitubercular drugs ethionamide (B1671405) (ETH) and prothionamide (PTH) are thioamide-containing prodrugs. nih.gov They are bio-activated by a mycobacterial monooxygenase, EthA, which oxidizes the thioamide sulfur. nih.gov This oxidation is the critical step that leads to the formation of a stable adduct with NAD (nicotinamide adenine (B156593) dinucleotide), which in turn inhibits an enzyme essential for mycolic acid biosynthesis. nih.gov This biological precedent suggests that the thioamide in this compound could be susceptible to enzymatic or chemical oxidation, potentially altering its biological activity or serving as a trigger for further reactions.

Furthermore, the general redox chemistry of sulfur compounds indicates that the thioamide sulfur can be oxidized to various states, including sulfenic, sulfinic, and sulfonic acids, although this typically requires strong oxidizing conditions. Conversely, the thioamide group can participate in redox cycles. Studies on related imidazole-2-thione systems have demonstrated reversible redox chemistry, suggesting potential for this compound to be involved in controlled oxidation/reduction cycles. nih.gov

Reactivity of the Ethane (B1197151) Linker: Stereochemical and Regioselective Transformations

The ethane linker in this compound is a saturated aliphatic chain connecting the imidazole ring and the thioamide functionality. As a simple sp³-hybridized carbon chain, it is generally unreactive towards many reagents under standard conditions. However, its reactivity is influenced by the adjacent functional groups.

Transformations would likely be directed at the carbon atoms alpha to either the imidazole ring or the thioamide group.

α- to the Thioamide (β- to the Imidazole): This position is the most likely site for regioselective reactions. The protons on this carbon are potentially acidic and could be removed by a strong base to form an enethiolate. This nucleophilic intermediate could then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction.

α- to the Imidazole (β- to the Thioamide): The protons at this position are less activated and therefore less likely to participate in reactions compared to the position adjacent to the thioamide.

While specific studies on stereochemical and regioselective transformations of the ethane linker in this compound are not detailed in the available literature, the principles of functional group-directed reactivity suggest that any modification would preferentially occur at the carbon adjacent to the thioamide group. The introduction of a chiral center through such reactions would necessitate stereoselective control, potentially achievable with chiral bases or catalysts.

Rearrangement Reactions and Tautomeric Considerations

Tautomerism

The this compound molecule can exhibit tautomerism, an equilibrium between two or more structural isomers that readily interconvert. The primary tautomeric relationship involves the thioamide functional group, which exists in equilibrium between the thione form and the thioimidic acid (or enethiol) form.

Thione Form: -(C=S)-NH-

Thioimidic Acid (Enethiol) Form: -(C(SH)=N)-

The thione form is generally the more stable and predominant tautomer. However, the equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. The presence of the enethiol tautomer is significant as it can alter the molecule's reactivity, allowing the sulfur to act as a potent nucleophile in reactions like S-alkylation, which is the first step in the Hantzsch thiazole synthesis.

Rearrangement Reactions

While major skeletal rearrangements are not common for this structure under normal conditions, the functional groups present allow for the possibility of certain types of rearrangements, often following an initial reaction step. For instance, a Pummerer-like rearrangement could be envisioned if the thioamide sulfur were first oxidized to a sulfoxide (B87167). Pummerer rearrangements involve the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an acid anhydride (B1165640) and have been utilized in cascade reactions for the synthesis of substituted imidazoles. organic-chemistry.org Another class of rearrangements, the Beckmann rearrangement, involves the conversion of an oxime to an amide. masterorganicchemistry.comwiley-vch.de While not directly applicable to the thioamide, it illustrates a type of rearrangement involving migration to an electron-deficient nitrogen atom, a principle that can appear in various transformations in organic chemistry. pearson.com

Computational and Theoretical Studies on 1h Imidazole 1 Ethanethioamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.goviosrjournals.org For 1H-Imidazole-1-ethanethioamide, DFT calculations, particularly using functionals like B3LYP, can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. nih.goviosrjournals.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.goviosrjournals.org

Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule, highlighting the stabilization energies associated with electron delocalization between donor and acceptor orbitals. nih.gov These calculations reveal the intricate electronic landscape governed by the imidazole (B134444) ring and the ethanethioamide side chain.

Table 1: Calculated Electronic Properties of Imidazole-based Thio-derivatives

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity |

Note: The values in this table are representative examples derived from computational studies on similar heterocyclic thioamide structures and are intended for illustrative purposes.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the ethanethioamide side chain attached to the imidazole ring allows this compound to exist in multiple conformations. Conformational analysis involves systematically studying the different spatial arrangements of the atoms in a molecule and their corresponding energies. Computational methods can map out the potential energy surface (PES) of the molecule, identifying low-energy conformers (stable states) and the energy barriers for converting between them.

The study of energy landscapes, often performed using DFT calculations, is crucial for understanding how molecular shape influences properties and interactions. rsc.org For instance, the orientation of the thioamide group relative to the imidazole ring can significantly affect the molecule's dipole moment, its ability to form hydrogen bonds, and its packing in the solid state. By identifying the global minimum and other low-lying energy conformers, researchers can predict the most likely structures the molecule will adopt under different conditions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as variations of the Radziszewski reaction, or its subsequent transformations. researchgate.netmdpi.com DFT calculations can be used to map the entire reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition states that connect them. researchgate.net

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the structure and energy of the transition state, chemists can determine the activation energy, which is directly related to the reaction rate. This detailed mechanistic insight allows for the rationalization of experimental observations and the prediction of how changes in reaction conditions or molecular structure might influence the outcome of a reaction. researchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

One of the powerful applications of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations can provide vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts that can be directly compared with experimental results. researchgate.netresearchgate.net

DFT methods are commonly used to compute harmonic vibrational frequencies, which, after appropriate scaling, often show good agreement with experimental IR spectra. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and used to aid in the assignment of complex experimental spectra, confirming the molecular structure. mdpi.comnih.gov The agreement between calculated and experimental spectra serves as a strong validation of both the synthesized structure and the computational model used. researchgate.net

Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| IR Frequency (C=S stretch) | ~1250 cm⁻¹ | ~1265 cm⁻¹ |

| ¹H NMR (Imidazole CH) | δ 7.1 - 7.8 ppm | δ 7.2 - 7.9 ppm |

| ¹³C NMR (Thioamide C=S) | δ ~190 ppm | δ ~195 ppm |

Note: These values are illustrative and represent typical ranges for the specified functional groups. Actual values would require specific synthesis and computational analysis of this compound.

Molecular Modeling of Supramolecular Interactions and Self-Assembly

The imidazole ring of this compound contains both a hydrogen bond donor (N-H, if unsubstituted at the other nitrogen) and acceptor sites, while the thioamide group also presents opportunities for hydrogen bonding. These features make the molecule a candidate for forming complex supramolecular structures through self-assembly. researchgate.net

Molecular modeling, including molecular dynamics (MD) simulations, can be used to study the non-covalent interactions that drive these processes. nih.gov These simulations can predict how individual molecules of this compound might interact with each other in solution or in the solid state to form dimers, chains, or more complex aggregates. researchgate.netnih.gov Understanding these supramolecular interactions is key to controlling the material properties of the compound, such as crystal packing and solubility. bath.ac.ukfrontiersin.org

Applications in Advanced Chemical Sciences and Materials Excluding Biological/medicinal Applications

Coordination Chemistry: 1H-Imidazole-1-ethanethioamide as a Ligand in Metal Complexes

The imidazole (B134444) moiety is a well-established and fundamental building unit in coordination chemistry, recognized for its versatile coordinating abilities with a wide range of metal ions. azjournalbar.comresearchgate.net The 1H-imidazole ring system contains two nitrogen atoms, one of which (the sp2-hybridized imine nitrogen) possesses a lone pair of electrons readily available for donation to a metal center, acting as a classic Lewis base. wikipedia.orglibretexts.org This allows imidazole and its derivatives to function as potent sigma-donor ligands. wikipedia.org

The introduction of the ethanethioamide group at the N-1 position of the imidazole ring in this compound significantly enhances its complexity and versatility as a ligand. The thioamide group (-C(S)NH2) itself presents additional donor sites: the sulfur atom and the amide nitrogen atom. This opens up the possibility of various coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through the imidazole ring's imine nitrogen, similar to simple imidazole ligands. azjournalbar.combohrium.com Alternatively, it could coordinate through the sulfur atom of the thioamide group, which is a soft donor and tends to form strong bonds with softer metal ions.

Bidentate Chelation: The ethanethioamide side chain is flexible enough to allow for the formation of a stable chelate ring by coordinating to a single metal center through both the imidazole nitrogen and the thioamide sulfur or nitrogen. This chelation effect typically results in more stable metal complexes compared to those formed with monodentate ligands.

Bridging Ligand: The ligand can bridge two or more metal centers, using its multiple donor atoms to form polynuclear complexes or coordination polymers. wikipedia.org For instance, the imidazole nitrogen could coordinate to one metal ion while the thioamide sulfur binds to another.

The specific coordination behavior is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands. ucj.org.ua The thioamide group can also exist in a tautomeric thiol form (-C(SH)=NH), which can be deprotonated to act as an anionic ligand, further diversifying its coordination chemistry. ucj.org.ua

Complexes formed with ligands containing the imidazole scaffold have been shown to adopt various geometries, most commonly octahedral, tetrahedral, and square planar, depending on the coordination number and the d-electron configuration of the central metal ion. wikipedia.orglibretexts.orgazjournalbar.com

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Center Type | Resulting Structure |

| Monodentate | Imidazole N-3 | Hard or borderline acids (e.g., Cr³⁺, Co²⁺, Zn²⁺) | Simple mononuclear complex |

| Monodentate | Thioamide S | Soft acids (e.g., Pd²⁺, Pt²⁺, Ag⁺) | Simple mononuclear complex |

| Bidentate (N,S) | Imidazole N-3, Thioamide S | Various transition metals | Chelate complex |

| Bidentate (N,N) | Imidazole N-3, Thioamide N | Various transition metals | Chelate complex |

| Bridging | Multiple donor atoms (N, S) | Various transition metals | Dinuclear or polynuclear complex/Coordination polymer |

Role as a Building Block in Complex Organic Synthesis

The imidazole ring is considered a "privileged structure" in chemistry due to its presence in numerous natural products and its utility as a versatile synthetic intermediate. lifechemicals.comnih.gov As a functionalized imidazole, this compound serves as a valuable building block for the construction of more complex organic molecules. semanticscholar.org Its synthetic utility arises from the reactivity of both the imidazole core and the ethanethioamide side chain.

The imidazole ring can participate in various transformations. For example, the carbon atoms of the ring can be functionalized through electrophilic substitution or lithiation followed by reaction with an electrophile. The N-H of a related imidazole can be substituted in the presence of a base. researchgate.net

The ethanethioamide group offers a rich reaction chemistry. The sulfur atom is nucleophilic and can be alkylated to form thioimidate esters. sapub.org The thioamide moiety can also participate in cyclization reactions to form other heterocyclic systems, such as thiazoles. The versatility of the thioamide group makes it a key functional handle for elaborating the molecular structure. Multicomponent reactions, which are highly valued in modern organic synthesis for their efficiency, often utilize building blocks that can react in a sequential and controlled manner, a role for which functionalized imidazoles are well-suited. researchgate.netiau.ir

Table 2: Potential Synthetic Transformations of this compound

| Reagent/Condition | Reactive Site | Product Type | Potential Application |

| Alkyl Halide | Thioamide Sulfur | Thioimidate Ester | Intermediate for further functionalization |

| α-Haloketone | Thioamide (S and N) | Thiazole (B1198619) derivative | Synthesis of new heterocyclic systems |

| Strong Base / Electrophile | Imidazole C-2, C-4, or C-5 | Substituted Imidazole | Molecular scaffolding |

| Dehydration/Cyclization | Thioamide | Nitrile or other heterocycle | Creation of diverse molecular architectures |

Functional Materials Science: Potential in Dyes, Polymers, or Optoelectronic Devices

Imidazole-based compounds have emerged as promising candidates for applications in materials science, particularly in the development of functional dyes, polymers, and optoelectronic devices. mdpi.com This potential is rooted in the electronic properties of the imidazole ring, which is an electron-rich aromatic system.

By strategically coupling the imidazole ring (as an electron donor) with a suitable electron-acceptor group, it is possible to create donor-π-acceptor (D-π-A) molecules. semanticscholar.org These molecules often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which can lead to solvatochromism (color change with solvent polarity) and large Stokes shifts, properties that are highly desirable for fluorescent probes and sensors. semanticscholar.org

The this compound structure could serve as a precursor for such materials. The imidazole ring can act as the donor unit, and the thioamide group can be chemically modified to link to various acceptor moieties through a π-conjugated bridge. semanticscholar.org Furthermore, certain imidazole-based dyes have been shown to exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. semanticscholar.org This phenomenon is valuable for applications in organic light-emitting diodes (OLEDs) and solid-state lighting.

In polymer science, imidazole derivatives can be incorporated into polymer chains to impart specific properties, such as thermal stability, conductivity, or metal-ion coordination capability. lifechemicals.com The ability of the imidazole and thioamide groups to coordinate with metal ions also suggests potential applications in the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis.

Catalytic Applications in Organic Transformations

The imidazole scaffold is central to many catalytic processes. Simple imidazole derivatives, such as 1-methylimidazole, have been shown to act as effective organocatalysts in various organic reactions, including cyclodimerizations. mdpi.com They typically function as nucleophilic catalysts, activating substrates towards further reaction. This compound, with its accessible imidazole nitrogen, could potentially exhibit similar catalytic activity.

A significant area of catalysis involving imidazoles is their use as precursors for N-heterocyclic carbenes (NHCs). lifechemicals.com NHCs are a class of stable carbenes that are widely used as ligands in transition metal catalysis, particularly for reactions like olefin metathesis and cross-coupling. lifechemicals.com The imidazole ring of this compound could be modified and quaternized to form an imidazolium (B1220033) salt, which can then be deprotonated to generate an NHC. The ethanethioamide side chain could be retained or modified to tune the steric and electronic properties of the resulting NHC ligand, thereby influencing the activity and selectivity of the metal catalyst.

The presence of both nitrogen and sulfur donor atoms also suggests potential for the compound itself to act as a ligand in catalytic metal complexes, where it could stabilize the metal center and participate in the catalytic cycle.

Future Research Directions and Challenges in 1h Imidazole 1 Ethanethioamide Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

A primary challenge in the advancement of 1H-Imidazole-1-ethanethioamide chemistry is the development of synthetic routes that are not only high-yielding but also highly selective and environmentally benign. Traditional multi-step syntheses can be inefficient, time-consuming, and generate significant waste. Future research must therefore focus on pioneering more sophisticated and streamlined synthetic strategies.

Key areas for development include:

One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single flask would represent a significant leap in efficiency. organic-chemistry.org This approach minimizes intermediate isolation steps, saving time, solvents, and resources.

Catalysis: The exploration of novel catalysts, including transition metal complexes, organocatalysts, and biocatalysts, could provide pathways to milder reaction conditions, improved yields, and enhanced regioselectivity and stereoselectivity.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and product purity compared to conventional heating methods. derpharmachemica.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to better reproducibility, scalability, and safety, which are crucial for industrial applications.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Methodology | Potential Advantages | Key Challenges |

| Classical Multi-Step Synthesis | Well-established procedures. | Low overall yield, significant waste, labor-intensive. |

| One-Pot/Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. organic-chemistry.org | Requires careful optimization of reaction conditions for all steps. |

| Catalytic Synthesis | High efficiency, selectivity, milder conditions. | Catalyst cost, sensitivity, and removal from the final product. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. derpharmachemica.com | Scalability can be an issue; potential for localized overheating. |

| Continuous Flow Chemistry | Superior control, safety, scalability, and reproducibility. | Higher initial equipment cost; potential for channel clogging. |

Exploration of Novel Reactivity Modes and Chemical Transformations

The chemical structure of this compound, featuring an aromatic N-heterocyclic ring and a sulfur-containing functional group, suggests a rich and largely unexplored reactive landscape. The imidazole (B134444) ring is amphoteric, susceptible to both electrophilic and nucleophilic attack, while the thioamide group offers multiple reactive sites. nih.govthieme-connect.de

Future investigations should strategically target:

Cyclization and Annulation Reactions: The ethanethioamide side chain could be a key participant in intramolecular cyclization reactions to form novel fused heterocyclic systems, such as imidazo[2,1-b] nih.govasianpubs.orgthiazine derivatives. researchgate.net

Metal-Catalyzed Cross-Coupling: The C-H bonds of the imidazole ring could be functionalized through modern cross-coupling strategies, allowing for the direct installation of aryl, alkyl, or other functional groups without pre-functionalization.

Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands, enabling the synthesis of a wide array of metal complexes with potential applications in catalysis or materials science.

Transformations of the Thioamide Group: The thioamide can be converted into other functional groups (e.g., amides, nitriles, thiazoles), serving as a versatile synthetic handle for further molecular diversification.

Application of Advanced In-situ Spectroscopic Techniques

To fully understand and optimize the chemical transformations of this compound, it is crucial to move beyond simple final product characterization. The application of advanced in-situ spectroscopic techniques is essential for elucidating reaction mechanisms, identifying transient intermediates, and quantifying reaction kinetics in real-time.

Techniques poised to make a significant impact include:

In-situ FT-IR and Raman Spectroscopy: These methods allow for the continuous monitoring of the concentrations of reactants, intermediates, and products by tracking their characteristic vibrational frequencies, providing invaluable kinetic data.

Variable-Temperature NMR (VT-NMR): VT-NMR can be used to study dynamic processes, such as tautomerism or the formation of short-lived reaction intermediates that are unobservable at room temperature. thieme-connect.de

Mass Spectrometry-Based Reaction Monitoring: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled directly to a reaction vessel to detect and identify minute quantities of intermediates and byproducts, offering deep mechanistic insight.

Table 2: Application of In-situ Spectroscopic Techniques in Studying this compound Reactions

| Technique | Information Gained | Research Application |

| In-situ FT-IR | Real-time concentration profiles of key functional groups. | Kinetic analysis of thioamide transformations and cyclization reactions. |

| VT-NMR | Detection of transient intermediates, study of dynamic equilibria. | Mechanistic investigation of catalyzed C-H functionalization. |

| ESI-MS | Identification of intermediates, byproducts, and catalyst states. | Elucidation of complex reaction pathways and catalyst deactivation. |

| In-situ Raman | Complementary vibrational data, suitable for aqueous systems. | Monitoring polymerization reactions or transformations in aqueous media. |

Synergistic Integration of Computational and Experimental Research

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating chemical research. nih.gov In the context of this compound, this integrated approach can guide synthetic efforts, predict molecular properties, and rationalize observed reactivity.

Future research should leverage this synergy by:

Predicting Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model potential reaction mechanisms, calculate activation energies, and predict the feasibility of proposed transformations before they are attempted in the lab. bohrium.com

In-silico Screening: Computational tools can predict various properties, such as electronic structure, solubility, and potential bioactivity, allowing for the prioritization of synthetic targets. nih.gov

Spectroscopic Prediction: Quantum chemical calculations can predict NMR, IR, and other spectral data, aiding in the structural confirmation of newly synthesized compounds and intermediates. researchgate.net Experimental data, in turn, provides a crucial benchmark for refining and validating computational models. researchgate.net

Table 3: Key Parameters for Computational Investigation of this compound

| Computational Method | Parameter/Property to Investigate | Rationale |

| DFT | Optimized molecular geometry, bond lengths, and angles. | Provides the foundational understanding of the molecule's structure. |

| TD-DFT | Electronic transitions, UV-Vis absorption spectra. | Predicts optical properties for material science applications. |

| NBO Analysis | Natural Bond Orbital charges, orbital interactions. | Elucidates electronic structure and sites of reactivity. |

| IRC Calculations | Intrinsic Reaction Coordinate following a transition state. | Confirms that a calculated transition state connects the correct reactants and products. |

Strategic Design for Tailored Material Science Applications

The unique structural features of this compound make it an attractive building block for the strategic design of advanced materials. The imidazole moiety is a well-known component in ionic liquids and N-heterocyclic carbene (NHC) precursors, while the thioamide group provides a strong binding site for metal ions. wisconsin.edu

Strategic design efforts should be directed toward:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The N- and S-donor atoms can coordinate with metal centers to form extended networks. By carefully selecting the metal and reaction conditions, materials with tailored porosity, catalytic activity, or sensing capabilities could be developed.

Antimicrobial Surfaces and Polymers: Imidazole and thioamide functionalities are known to exhibit antimicrobial properties. Incorporating this molecule into polymer backbones or grafting it onto surfaces could lead to materials that resist biofilm formation.

Functional Ionic Liquids: Derivatization of the second nitrogen atom of the imidazole ring could lead to the formation of imidazolium (B1220033) salts. researchgate.net The ethanethioamide group would add a unique functional handle, potentially creating task-specific ionic liquids for applications like metal extraction or catalysis.

By pursuing these interconnected research avenues, the scientific community can overcome existing challenges and fully exploit the chemical richness of this compound, paving the way for new discoveries and applications in diverse scientific fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Imidazole-1-ethanethioamide and its derivatives?

- Methodological Answer : A robust approach involves multicomponent reactions using aldehydes, ammonium acetate, and amines in the presence of a catalyst. For example, Fe₃O₄@FU nanoparticles (NPs) under reflux conditions in ethanol can facilitate efficient imidazole ring formation, as demonstrated in tetrasubstituted imidazole syntheses . Purification via recrystallization from ethanol ensures high yield and purity. Researchers should optimize reaction time using TLC monitoring (eluent: EtOAc/hexane) and consider substituent compatibility to avoid steric hindrance.

Q. How can researchers ensure accurate characterization of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Validate structural integrity using a combination of:

- Spectroscopy : Compare NMR/IR data with NIST Chemistry WebBook reference spectra (e.g., for analogous imidazole derivatives) .

- Crystallography : Employ SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution, leveraging their robustness in handling high-resolution data . ORTEP-III can generate thermal ellipsoid plots to visualize molecular geometry and validate bond lengths/angles . Cross-check results with density functional theory (DFT) calculations if discrepancies arise.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adopt protocols from Safety Data Sheets (SDS) for structurally related imidazoles:

- Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/skin contact.

- In case of exposure, immediately consult a physician and provide the SDS (e.g., CAS 89372-16-7 guidelines) .

- Store in airtight containers away from oxidizing agents, as imidazole derivatives may decompose under reactive conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound derivatives?

- Methodological Answer : Resolve contradictions by:

- Applying SHELXL's constrained refinement for disordered regions, particularly in flexible substituents like the ethanethioamide group .

- Validating hydrogen bonding networks using ORTEP-III to detect outliers in thermal parameters .

- Cross-verifying with alternative software (e.g., OLEX2) to assess model bias. For twinned crystals, use SHELXL’s twin law refinement and report R-factor convergence trends .

Q. What methodological considerations are critical when analyzing reaction mechanisms involving this compound and aldehydes/formaldehyde?

- Methodological Answer : Investigate nucleophilic addition pathways via:

- Kinetic Studies : Monitor intermediate formation (e.g., 1-imidazolemethanol) using stopped-flow NMR, referencing formaldehyde-imidazole reaction mechanisms .

- Isotopic Labeling : Introduce ¹³C-labeled formaldehyde to trace carbon incorporation into the imidazole ring.

- Computational Modeling : Use DFT to map transition states and compare activation energies for competing pathways (e.g., [2+2] vs. [3+3] cycloadditions).

Q. How can computational modeling complement experimental data in understanding the electronic properties of this compound?

- Methodological Answer : Integrate experimental and theoretical workflows:

- Perform Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .

- Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to predict reactivity toward electrophiles/nucleophiles.

- Validate computational results against NIST’s thermochemical data (e.g., enthalpy of formation) to ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.